4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical properties.
4-Ethyl-1H-pyrazol-5-amine: Lacks the pyridine ring, which may influence its binding affinity to molecular targets.
3-(Pyridin-3-yl)-1H-pyrazole:
Uniqueness
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl group and the pyridine ring, which can enhance its biological activity and chemical versatility
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-ethyl-5-pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-2-8-9(13-14-10(8)11)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H3,11,13,14) |
InChI Key |
WQXLCZCRBFSBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CN=CC=C2 |
Origin of Product |
United States |
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